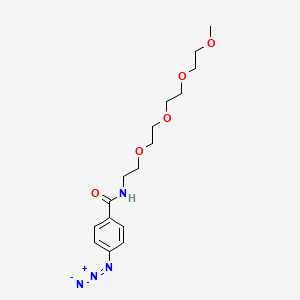
1-(Hepta-1,6-diene-4-sulfonyl)-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Hepta-1,6-diene-4-sulfonyl)-4-methylbenzene is an organic compound characterized by a sulfonyl group attached to a benzene ring, which is further substituted with a hepta-1,6-diene chain and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hepta-1,6-diene-4-sulfonyl)-4-methylbenzene typically involves the sulfonylation of a benzene derivative followed by the introduction of the hepta-1,6-diene chain. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with hepta-1,6-diene in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Hepta-1,6-diene-4-sulfonyl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfonyl group can yield sulfide derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
1-(Hepta-1,6-diene-4-sulfonyl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Hepta-1,6-diene-4-sulfonyl)-4-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The hepta-1,6-diene chain may also interact with hydrophobic regions of proteins, affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-3-(methylsulfonyl)benzene: Similar in structure but with a bromine atom instead of the hepta-1,6-diene chain.
4-Methylbenzenesulfonyl chloride: Lacks the hepta-1,6-diene chain but contains the sulfonyl group and methyl substitution.
Uniqueness
1-(Hepta-1,6-diene-4-sulfonyl)-4-methylbenzene is unique due to the presence of both the sulfonyl group and the hepta-1,6-diene chain, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
918871-59-7 |
|---|---|
Molekularformel |
C14H18O2S |
Molekulargewicht |
250.36 g/mol |
IUPAC-Name |
1-hepta-1,6-dien-4-ylsulfonyl-4-methylbenzene |
InChI |
InChI=1S/C14H18O2S/c1-4-6-13(7-5-2)17(15,16)14-10-8-12(3)9-11-14/h4-5,8-11,13H,1-2,6-7H2,3H3 |
InChI-Schlüssel |
HBXWAHBBOKFCGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CC=C)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine](/img/structure/B12628417.png)
![[4-(2-Pyridin-2-ylethyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone;hydrochloride](/img/structure/B12628425.png)
![6-[(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12628439.png)
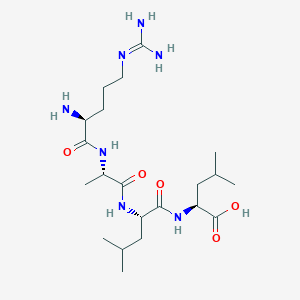
![N-{4-[(2-Methoxyethoxy)methyl]cyclohexyl}cycloheptanamine](/img/structure/B12628455.png)
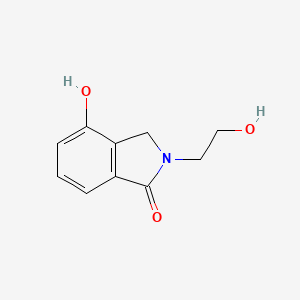
![6-chloro-N-{2-oxo-2-[(4-sulfamoylbenzyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B12628464.png)
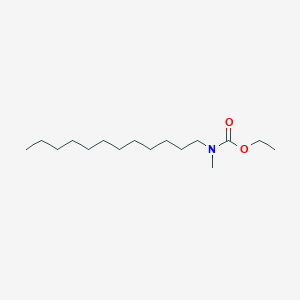
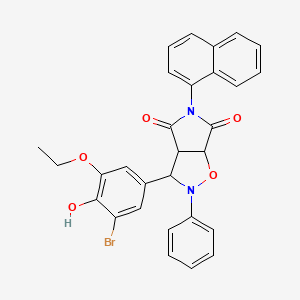
silane](/img/structure/B12628479.png)
![N-[(7R)-10-[[(1R,4aS)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methylamino]-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B12628486.png)
